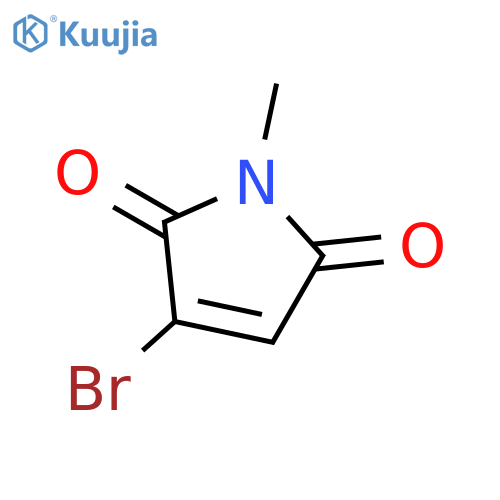

Cas no 65060-93-7 (3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)

65060-93-7 structure

商品名:3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

CAS番号:65060-93-7

MF:C5H4BrNO2

メガワット:189.994760513306

MDL:MFCD20501985

CID:408688

PubChem ID:12136311

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2,5-dione, 3-bromo-1-methyl-

- 3-bromo-1-methylpyrrole-2,5-dione

- AKOS026726454

- 65060-93-7

- 3-Bromo-1-methyl-pyrrole-2,5-dione

- N-methylmonobromomaleimide

- 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

- n-methylbromomaleimide

- A1-02947

- DTXSID00478280

- SCHEMBL1163613

- 3-Bromo-1-methyl-1H-pyrrole-2,5-dione

- N-methyl bromomaleimide

- EN300-92022

- UFUQBRMYERTCQH-UHFFFAOYSA-N

- DB-204210

- G60106

-

- MDL: MFCD20501985

- インチ: InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3

- InChIKey: UFUQBRMYERTCQH-UHFFFAOYSA-N

- ほほえんだ: CN1C(=O)C=C(C1=O)Br

計算された属性

- せいみつぶんしりょう: 188.94252

- どういたいしつりょう: 188.94254g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 37.4Ų

じっけんとくせい

- PSA: 37.38

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-92022-10.0g |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 95% | 10.0g |

$2142.0 | 2023-02-11 | |

| Chemenu | CM523473-1g |

3-Bromo-1-methyl-1H-pyrrole-2,5-dione |

65060-93-7 | 97% | 1g |

$*** | 2023-05-29 | |

| TRC | B814303-10mg |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B814303-100mg |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 100mg |

$ 320.00 | 2022-06-06 | ||

| Enamine | EN300-92022-0.05g |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 95% | 0.05g |

$154.0 | 2023-09-01 | |

| Enamine | EN300-92022-0.5g |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 95% | 0.5g |

$518.0 | 2023-09-01 | |

| Enamine | EN300-92022-5.0g |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 95% | 5.0g |

$1700.0 | 2023-02-11 | |

| 1PlusChem | 1P019SNO-50mg |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 95% | 50mg |

$245.00 | 2023-12-16 | |

| Enamine | EN300-92022-1g |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 95% | 1g |

$664.0 | 2023-09-01 | |

| Aaron | AR019SW0-50mg |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |

65060-93-7 | 95% | 50mg |

$237.00 | 2023-12-13 |

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

65060-93-7 (3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65060-93-7)3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

清らかである:99%/99%

はかる:250mg/1g

価格 ($):198/534